[(2-Carbamoylphenyl)amino](oxo)acetic acid
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Overview
Description
[(2-Carbamoylphenyl)amino](oxo)acetic acid is a useful research compound. Its molecular formula is C9H8N2O4 and its molecular weight is 208.17 g/mol. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2-Carbamoylphenyl)aminoacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve reagents like halogens or other electrophiles.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or other oxidized derivatives .
Scientific Research Applications
(2-Carbamoylphenyl)aminoacetic acid has several scientific research applications, including:
Chemistry: It is used as an intermediate in organic synthesis and as a catalyst in photochemical reactions[][1].
Biology: The compound is studied for its potential biological activities and interactions with biomolecules[][1].
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development[][1].
Industry: It is used in the production of dyes, pigments, optical coatings, and flexible displays[][1].
Mechanism of Action
The mechanism of action of (2-Carbamoylphenyl)aminoacetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present . It may also interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
(2-Carbamoylphenyl)aminoacetic acid can be compared with other similar compounds, such as:
Para-aminobenzoic acid: Known for its use in pharmaceuticals and its structural versatility.
Glyoxylic acid: An organic compound with similar functional groups and industrial applications.
Indole derivatives: Compounds with diverse biological and clinical applications.
These compounds share some structural similarities but differ in their specific applications and properties, highlighting the uniqueness of (2-Carbamoylphenyl)aminoacetic acid .
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
2-(2-carbamoylanilino)-2-oxoacetic acid |
InChI |
InChI=1S/C9H8N2O4/c10-7(12)5-3-1-2-4-6(5)11-8(13)9(14)15/h1-4H,(H2,10,12)(H,11,13)(H,14,15) |
InChI Key |
GBGRGPIFFYTBLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.